molecular formula C14H7Cl3N2OS B2666134 2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-32-4

2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2666134
CAS No.: 868230-32-4
M. Wt: 357.63
InChI Key: YVNMYHRDRRLJPC-UHFFFAOYSA-N
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Description

2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4,7-dichlorobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,7-dichlorobenzothiazol-2-yl)acetamide
  • 2-chloro-N-(4,7-dichlorobenzothiazol-2-yl)propionamide
  • 2-chloro-N-(4,7-dichlorobenzothiazol-2-yl)butyramide

Uniqueness

2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of multiple chlorine atoms enhances its potential as a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

2-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS/c15-8-4-2-1-3-7(8)13(20)19-14-18-11-9(16)5-6-10(17)12(11)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNMYHRDRRLJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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